Vitilevuamide -

Vitilevuamide

Catalog Number: EVT-1589192
CAS Number:
Molecular Formula: C77H114N14O21S
Molecular Weight: 1603.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vitilevuamide is a bicyclic peptide composed of 13 amino acids, isolated from marine ascidians, specifically Didemnum cuculiferum and Polysyncranton lithostrotum. This compound has garnered attention due to its cytotoxic properties against various human tumor cell lines, demonstrating potential as an anticancer agent. The compound exhibits significant inhibition of tubulin polymerization, which is crucial for cell division, thereby positioning it as a candidate for further pharmacological development.

Source and Classification

Vitilevuamide is classified as a marine natural product, specifically derived from invertebrate organisms. Marine natural products are increasingly recognized for their unique chemical structures and biological activities, making them valuable in drug discovery. The isolation of vitilevuamide highlights the importance of marine biodiversity in identifying novel therapeutic agents.

Synthesis Analysis

Methods

The synthesis of vitilevuamide involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) for structural elucidation. These methods allow researchers to determine the compound's molecular structure and confirm its purity. The synthesis process typically includes:

  • Isolation: Extracting vitilevuamide from marine ascidians using solvent extraction techniques.
  • Characterization: Employing NMR and MS/MS to analyze the molecular structure and confirm the identity of the compound.

Technical Details

The isolation process often requires careful selection of solvents and conditions to maximize yield while minimizing degradation of sensitive compounds. The structural determination through NMR involves analyzing chemical shifts and coupling constants, while MS/MS provides fragmentation patterns that aid in confirming the molecular weight and structure.

Molecular Structure Analysis

Structure

Vitilevuamide's structure is characterized by a bicyclic arrangement that contributes to its biological activity. The specific sequence of amino acids plays a critical role in its interaction with cellular targets.

Data

The molecular formula of vitilevuamide has been determined through analytical techniques, revealing key information about its atomic composition. The compound's structural features include:

  • Bicyclic framework: Enhances stability and biological activity.
  • Amino acid composition: Contributes to its binding affinity for tubulin.
Chemical Reactions Analysis

Reactions

Vitilevuamide primarily exhibits its anticancer effects through the inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation necessary for cell division, leading to cell cycle arrest.

Technical Details

  • Inhibition of Tubulin Polymerization: Vitilevuamide shows an IC50 value of approximately 2 micromolar, indicating effective inhibition at low concentrations.
  • Cell Cycle Arrest: Analysis reveals that treatment with vitilevuamide results in a significant accumulation of cells in the G2/M phase, indicating disruption in normal cell cycle progression.
Mechanism of Action

Process

The mechanism by which vitilevuamide exerts its anticancer effects involves several key processes:

  1. Tubulin Binding: Vitilevuamide binds to tubulin at a unique site, inhibiting its polymerization.
  2. Cell Cycle Arrest: By preventing proper spindle formation, it causes cells to arrest in the G2/M phase.
  3. Cytotoxicity: The resultant failure in cell division leads to increased apoptosis in cancer cells.

Data

In vivo studies have demonstrated that vitilevuamide increases the lifespan of leukemic mice by 70% at a dosage of 30 micrograms per kilogram, underscoring its potential therapeutic benefits against cancer.

Physical and Chemical Properties Analysis

Physical Properties

Vitilevuamide is typically characterized by:

  • Solubility: Soluble in various organic solvents, which aids in its extraction and purification.
  • Stability: The bicyclic structure contributes to its stability under physiological conditions.

Chemical Properties

  • Molecular Weight: Determined through mass spectrometry.
  • Reactivity: Exhibits specific interactions with tubulin that are crucial for its anticancer activity.
Applications

Scientific Uses

Vitilevuamide has potential applications in cancer therapy due to its ability to inhibit tubulin polymerization. Its unique mechanism makes it a candidate for further research into novel anticancer treatments. Additionally, ongoing studies into marine natural products suggest that compounds like vitilevuamide could lead to new drug discoveries targeting various diseases beyond cancer.

Historical Discovery and Taxonomic Origins of Vitilevuamide

Initial Isolation from Marine Ascidians

Vitilevuamide was first isolated in the early 2000s from two marine ascidian species: the colonial tunicate Didemnum cuculliferum (Sluiter, 1909), found in tropical Pacific reefs, and Polysyncraton lithostrotum [1] [4]. This bicyclic 13-amino acid peptide demonstrated exceptional cytotoxicity in human tumor cell lines, with LC₅₀ values ranging from 6 to 311 nM across a 25-cell line panel. Initial bioactivity screening revealed a weak correlation with taxol analogs, suggesting a distinct mechanism of action [1]. The compound's discovery was part of a broader effort to explore marine ascidians as sources of anticancer agents, following the success of compounds like ecteinascidin 743 (Yondelis®) [3].

Table 1: Key Properties of Vitilevuamide

PropertyValue
Molecular ClassBicyclic peptide
Amino Acid Residues13
Molecular Weight~1,600 Da (estimated)
Cytotoxicity Range (LC₅₀)6–311 nM
Source OrganismsDidemnum cuculliferum, Polysyncraton lithostrotum

Evolution of Extraction Methodologies

Extraction protocols for vitilevuamide have advanced significantly since the 1990s:

  • Early Methods (1990s): Relied on organic solvent-based extraction (methanol or ethanol) followed by liquid-liquid partitioning. These techniques yielded crude extracts containing vitilevuamide but with low purity [1].
  • 2000s Refinements: Incorporation of multi-step chromatographic purification, including size-exclusion chromatography (Sephadex LH-20) and reversed-phase HPLC. These steps enabled isolation of vitilevuamide at 90% purity, sufficient for initial structural characterization and bioactivity testing [1].
  • Modern Approaches (2010s–Present): Integration of hyphenated techniques like LC-MS/MS and NMR-guided fractionation. These methods allow for targeted isolation of vitilevuamide while minimizing compound degradation. Advances in countercurrent chromatography have improved recovery rates to >75%, addressing earlier challenges with peptide stability during purification [5] [8].

Table 2: Evolution of Vitilevuamide Extraction Techniques

Time PeriodPrimary MethodsPurity AchievedKey Limitations
1990sSolvent extraction, open-column chromatography<50%Low yield, co-elution of impurities
2000sSize exclusion + reversed-phase HPLC85–90%Degradation during processing
2010s–PresentLC-MS/MS-guided isolation, CPC>95%High cost of instrumentation

Taxonomy of Source Organisms and Symbiotic Relationships

Didemnum cuculliferum belongs to the family Didemnidae (Phylum Chordata, Class Ascidiacea). These colonial ascidians form encrusting mats on coral reefs and harbor dense microbial communities in their tunic matrix [4] [7]. Crucially, vitilevuamide’s structural features—including non-proteinogenic amino acids and a complex bicyclic scaffold—align more closely with bacterial metabolites than typical ascidian-derived peptides. This suggests a symbiotic origin [2] [8].

Didemnum species maintain obligate symbiotic relationships with cyanobacteria (Prochloron spp.), which provide fixed carbon to the host. Metagenomic studies of related ascidians (e.g., Lissoclinum patella) reveal that peptide biosynthesis genes reside in bacterial symbionts rather than the host genome [2] [8]. Specifically:

  • Localization Evidence: Cell separation studies show related compounds (e.g., bistramides) concentrate in Prochloron cells [2].
  • Phylogenetic Analysis: 16S rRNA sequencing of ascidian microbiomes reveals γ-proteobacteria (Candidatus Endoecteinascidia spp.) as likely producers of complex peptides [8].
  • Biosynthetic Logic: Vitilevuamide’s non-ribosomal peptide synthetase (NRPS) signature motifs are absent in ascidian genomes but prevalent in bacterial symbionts [2] [8].

Properties

Product Name

Vitilevuamide

IUPAC Name

4-[[32,47-dibenzyl-4-butan-2-yl-16-(1-hydroxy-2-methoxyethyl)-19-(hydroxymethyl)-15,22,29-trimethyl-10,26-bis(2-methylbutyl)-7-methylidene-2,5,8,11,14,17,20,25,28,31,34,40,46,49-tetradecaoxo-13-propan-2-yl-21-oxa-37-thia-3,6,9,12,15,18,24,27,30,33,39,45,48-tridecazatricyclo[21.15.11.041,45]nonatetracontan-35-yl]amino]-4-oxobutanoic acid

Molecular Formula

C77H114N14O21S

Molecular Weight

1603.9 g/mol

InChI

InChI=1S/C77H114N14O21S/c1-14-41(6)32-49-67(100)87-60(40(4)5)76(109)90(12)63(57(93)37-111-13)74(107)85-53(36-92)77(110)112-46(11)62-73(106)84-52(35-48-26-21-18-22-27-48)75(108)91-31-23-28-56(91)71(104)86-55(70(103)88-61(43(8)16-3)72(105)79-45(10)65(98)81-49)39-113-38-54(80-58(94)29-30-59(95)96)69(102)83-51(34-47-24-19-17-20-25-47)66(99)78-44(9)64(97)82-50(68(101)89-62)33-42(7)15-2/h17-22,24-27,40-44,46,49-57,60-63,92-93H,10,14-16,23,28-39H2,1-9,11-13H3,(H,78,99)(H,79,105)(H,80,94)(H,81,98)(H,82,97)(H,83,102)(H,84,106)(H,85,107)(H,86,104)(H,87,100)(H,88,103)(H,89,101)(H,95,96)

InChI Key

UFOVYHGILLJGLP-UHFFFAOYSA-N

Synonyms

vitilevuamide

Canonical SMILES

CCC(C)CC1C(=O)NC2C(OC(=O)C(NC(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)C(NC(=O)C(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)C)CC3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)C4CCCN4C(=O)C(NC2=O)CC5=CC=CC=C5)C(C)CC)CC(C)CC)C(C)C)C)C(COC)O)CO)C

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